molecular formula C18H17F3N4O B2535998 6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2198845-28-0

6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2535998
CAS No.: 2198845-28-0
M. Wt: 362.356
InChI Key: JJTDEQLSWWSHPW-UHFFFAOYSA-N
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Description

The compound “6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Synthesis and Structural Analysis

Pyridine derivatives are synthesized through various chemical reactions, demonstrating their versatility in organic chemistry. For example, the synthesis of pyridine derivatives using multi-component reactions shows the efficiency of creating complex molecules from simpler ones. These derivatives are then analyzed using techniques such as X-ray diffraction, IR, NMR, and electronic spectroscopy to determine their structural features and optical properties. Such studies aid in understanding the molecular structure, bonding, and potential functional applications of these compounds (Cetina et al., 2010; Bararjanian et al., 2010).

Optical and Electronic Properties

Research into the optical and electronic properties of pyridine derivatives reveals their potential in material science, particularly in optoelectronics and photovoltaics. Studies on their fluorescence, absorption spectra, and junction characteristics underline the importance of these compounds in developing new materials for electronics and sensors. The analysis of optical energy gaps, film deposition, and device fabrication explores their utility in creating efficient, light-responsive devices (Zedan et al., 2020).

Molecular Docking and Inhibition Studies

Molecular docking studies of pyridine derivatives against various enzymes showcase their potential in pharmacological applications. These studies help in understanding how these compounds interact with biological molecules, aiding in the design of new drugs and therapeutic agents. The computational analysis of binding energies and inhibition mechanisms provides insights into the efficacy and potential therapeutic uses of these compounds, even though specifics on drug use and side effects are excluded here (Flefel et al., 2018).

Corrosion Inhibition

Some pyridine derivatives have been studied for their corrosion inhibition properties, particularly for metals in acidic environments. Electrochemical and computational studies reveal how these compounds can protect metal surfaces from corrosion, highlighting their importance in industrial applications (Sudheer & Quraishi, 2015).

Properties

IUPAC Name

6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O/c19-18(20,21)15-2-1-3-17(24-15)26-12-13-6-8-25(9-7-13)16-5-4-14(10-22)11-23-16/h1-5,11,13H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTDEQLSWWSHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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